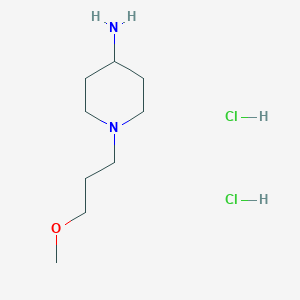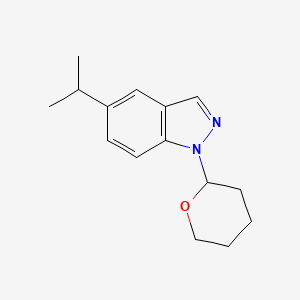
1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride is an organic compound with the molecular formula C9H20N2O·2HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride typically involves the following steps:
Protection of Primary Amine: The primary amine group of 4-aminopiperidine is selectively protected using benzophenone.
Proton Abstraction: The free secondary amine undergoes proton abstraction.
Nucleophilic Substitution: The deprotonated secondary amine reacts with 3-methoxy-bromopropane.
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. The process is designed to be simple and efficient, with the protecting group being recyclable, which facilitates industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents used .
Scientific Research Applications
1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride is used in various scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex molecules.
Biology: It is used in the study of biological pathways and enzyme interactions.
Medicine: This compound is a precursor in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the final product synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypropyl)piperidine: A similar compound with a slightly different structure, used in similar applications.
4-Aminopiperidine: The starting material for the synthesis of 1-(3-Methoxypropyl)piperidin-4-amine dihydrochloride.
Prucalopride Succinate: A selective 5-HT4 receptor agonist synthesized using 1-(3-Methoxypropyl)piperidin-4-amine as an intermediate.
Uniqueness
This compound is unique due to its specific structure, which allows it to act as a versatile intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple types of chemical reactions makes it valuable in both research and industrial applications .
Properties
Molecular Formula |
C9H22Cl2N2O |
|---|---|
Molecular Weight |
245.19 g/mol |
IUPAC Name |
1-(3-methoxypropyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-12-8-2-5-11-6-3-9(10)4-7-11;;/h9H,2-8,10H2,1H3;2*1H |
InChI Key |
IFDRZSTXKJOJEY-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCC(CC1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,4-Difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11864492.png)

![Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone](/img/structure/B11864496.png)









![1'-Ethyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11864549.png)

